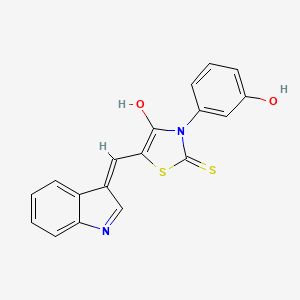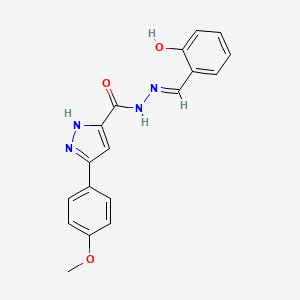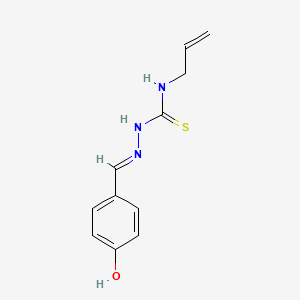![molecular formula C16H10ClN3O3S B6023048 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the 4-(4-chlorophenyl) thiazol-2-amine with other reagents . The reaction mixture is heated to reflux for a few hours. After completion of the reaction, the reaction mixture is cooled to room temperature and diluted .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The chlorophenyl ring is oriented at an angle with respect to the thiazole ring .Chemical Reactions Analysis
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More specific chemical reactions of “this compound” are not available in the retrieved papers.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the retrieved papers.Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These suggest that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they could potentially affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that the compound could potentially have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that they could potentially be influenced by the ph and polarity of their environment .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a useful tool for studying various diseases and biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which may provide insights into its biological activities. Additionally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound. Overall, the study of this compound has the potential to lead to the development of new pharmacological agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves several chemical reactions. The starting materials for this synthesis are 4-chloroaniline, 2-bromo-4-nitrobenzoic acid, and thiourea. The first step involves the reaction of 4-chloroaniline with 2-bromo-4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form an amide intermediate. This intermediate is then reacted with thiourea and a base such as sodium hydroxide to form the final product, this compound.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been studied extensively for its potential as a pharmacological agent. This compound has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTQFQPUBFEMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)

![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)

![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)

![4-[2-(4-chlorophenoxy)propanoyl]morpholine](/img/structure/B6023043.png)
![6-{[(5-methyl-2-furyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6023059.png)
![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)